2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Description
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide represents a novel addition to the class of thienopyrimidine derivatives. This class is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N2O2S, with a molecular weight of 304.41 g/mol. The compound features a thienopyrimidine core structure that includes a sulfanyl group and an acetamide functional group. These structural components are crucial for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is limited but promising. Preliminary studies suggest that it may exhibit significant anticancer properties through mechanisms involving apoptosis induction and inhibition of cell proliferation.
Anticancer Activity
A study by Fayad et al. (2019) identified several compounds with anticancer activity through screening drug libraries on multicellular spheroids. Although specific data on the tested compound is scarce, compounds in its structural class often demonstrate efficacy against various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth .
The proposed mechanism of action for thienopyrimidine derivatives includes:
- Inhibition of Enzymatic Activity : Compounds similar to this one often inhibit key enzymes involved in nucleotide synthesis and DNA repair mechanisms.
- Modulation of Signaling Pathways : Interaction with cellular signaling pathways can lead to altered cell cycle progression and apoptosis.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with related thienopyrimidine derivatives is useful.
Compound Name | Key Features | Biological Activity |
---|---|---|
2-chloro-N-[3-(5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin)]phenylacetamide | Similar thienopyrimidine structure | Antimicrobial and anticancer properties |
N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo... | Contains chloro substitution | Potential enzyme inhibition |
Ethylthio analogs | Variants featuring ethylthio groups | Similar biological activities without chloro substitution |
Case Studies and Research Findings
- Anticancer Screening : In a multicellular spheroid model, compounds structurally related to the target compound were shown to significantly reduce tumor viability compared to controls .
- Enzyme Interaction Studies : Preliminary studies suggest that thienopyrimidine derivatives may interact with enzymes such as dihydrofolate reductase (DHFR), which is critical in cancer metabolism .
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-11(2)20-16(23)10-26-19-21-14-8-9-25-17(14)18(24)22(19)15-7-5-6-12(3)13(15)4/h5-9,11H,10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCSMFYXJKGOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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